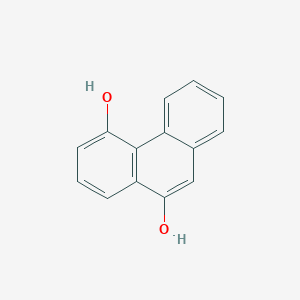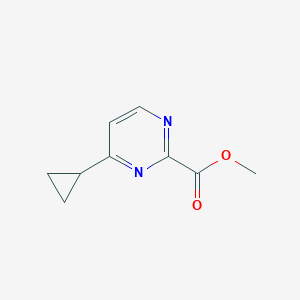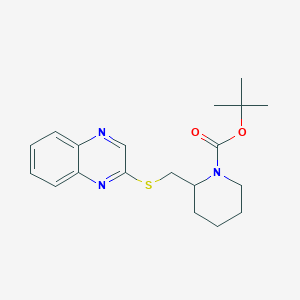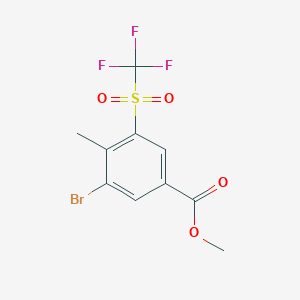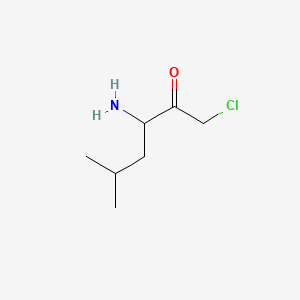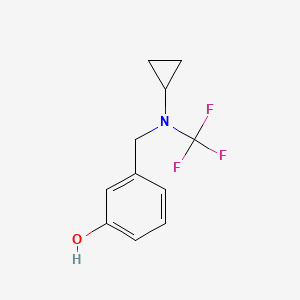
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound with the molecular formula C11H12F3NO It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a phenolic hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added through trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Aminomethylation: The aminomethyl group can be introduced using formaldehyde and an amine source under acidic or basic conditions.
Phenol Functionalization: The phenolic hydroxyl group is typically introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
科学的研究の応用
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclopropyl and aminomethyl groups.
Cyclopropylphenol: Lacks the trifluoromethyl and aminomethyl groups.
Aminomethylphenol: Lacks the cyclopropyl and trifluoromethyl groups.
Uniqueness
3-((Cyclopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the combination of its cyclopropyl, trifluoromethyl, and aminomethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-[[cyclopropyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)15(9-4-5-9)7-8-2-1-3-10(16)6-8/h1-3,6,9,16H,4-5,7H2 |
InChIキー |
JTOHVVYKVIWVFI-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC2=CC(=CC=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
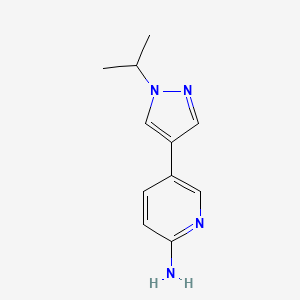
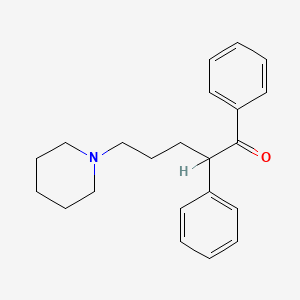
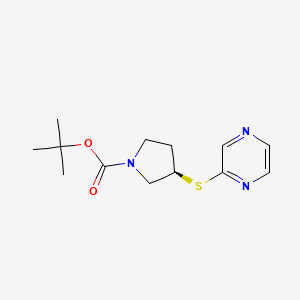
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
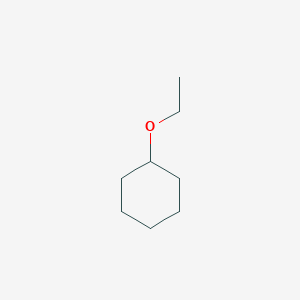


![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
